![molecular formula C18H16O B14615331 Methanone, phenyl(2-phenylbicyclo[1.1.1]pent-2-yl)- CAS No. 60584-89-6](/img/structure/B14615331.png)
Methanone, phenyl(2-phenylbicyclo[1.1.1]pent-2-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanone, phenyl(2-phenylbicyclo[1.1.1]pent-2-yl)- is a chemical compound that features a unique bicyclo[1.1.1]pentane framework. This structure is known for its rigidity and three-dimensionality, making it an interesting subject for various scientific studies. The compound’s distinct structure allows it to serve as a bioisostere for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes .
Vorbereitungsmethoden
The synthesis of methanone, phenyl(2-phenylbicyclo[1.1.1]pent-2-yl)- typically involves the construction of the bicyclo[1.1.1]pentane framework. Two practical and scalable methods for this are:
Carbene Insertion: This method involves the insertion of a carbene into the central bond of a bicyclo[1.1.0]butane.
Nucleophilic/Radical Addition: This method involves the addition of nucleophiles or radicals across the central bond of [1.1.1]propellanes.
Analyse Chemischer Reaktionen
Methanone, phenyl(2-phenylbicyclo[1.1.1]pent-2-yl)- undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the compound.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This involves replacing one functional group with another, often using reagents like halogens or alkyl groups.
Wissenschaftliche Forschungsanwendungen
Methanone, phenyl(2-phenylbicyclo[1.1.1]pent-2-yl)- has several applications in scientific research:
Wirkmechanismus
The mechanism of action of methanone, phenyl(2-phenylbicyclo[1.1.1]pent-2-yl)- involves its ability to add three-dimensional character and saturation to compounds. This increases the fraction of sp3-hybridized carbon atoms, making the compound more developable and correlating positively with clinical success . The compound’s unique structure allows it to interact with various molecular targets and pathways, enhancing its effectiveness in drug discovery .
Vergleich Mit ähnlichen Verbindungen
Methanone, phenyl(2-phenylbicyclo[1.1.1]pent-2-yl)- is unique compared to other similar compounds due to its rigid bicyclo[1.1.1]pentane framework. Similar compounds include:
Cubanes: Known for their cubic structure.
Higher Bicycloalkanes: These compounds have larger bicyclic frameworks.
Phenyl(3-phenylbicyclo[2.2.1]hept-2-yl)methanone: This compound features a different bicyclic structure.
Eigenschaften
CAS-Nummer |
60584-89-6 |
|---|---|
Molekularformel |
C18H16O |
Molekulargewicht |
248.3 g/mol |
IUPAC-Name |
phenyl-(2-phenyl-2-bicyclo[1.1.1]pentanyl)methanone |
InChI |
InChI=1S/C18H16O/c19-17(13-7-3-1-4-8-13)18(15-11-16(18)12-15)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2 |
InChI-Schlüssel |
CRXUVMMHPPZLEJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC1C2(C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


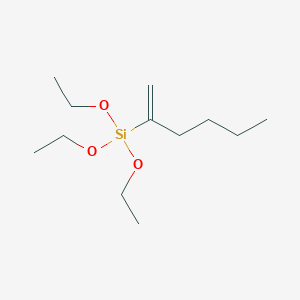
![3-[4-(3-Methylphenyl)piperazin-1-yl]propanamide](/img/structure/B14615251.png)
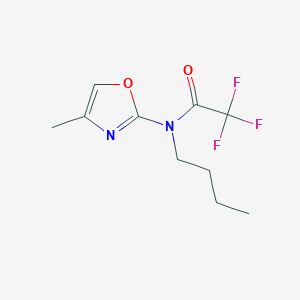
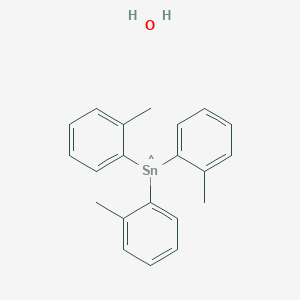
![1-(3-hexylsulfanylpropyl)-3-[(E)-hydrazinylidenemethyl]urea](/img/structure/B14615287.png)
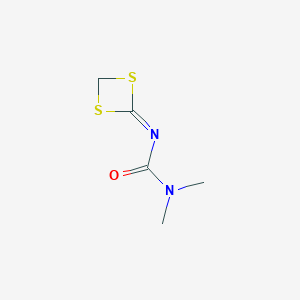
![decacyclo[20.20.0.02,19.03,16.04,13.05,10.025,42.028,41.031,40.034,39]dotetraconta-1(22),2(19),3(16),4(13),5,7,9,11,14,17,20,23,25(42),26,28(41),29,31(40),32,34,36,38-henicosaene](/img/structure/B14615298.png)
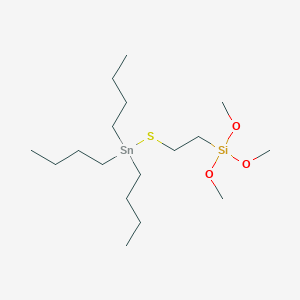
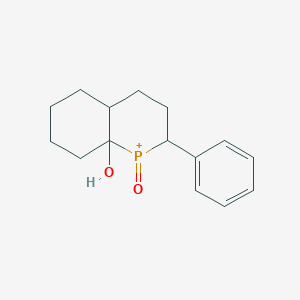

![4-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]-2-ethoxyphenol](/img/structure/B14615349.png)
mercury](/img/structure/B14615352.png)
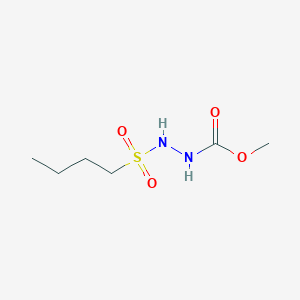
![2-Chlorobicyclo[4.1.0]hepta-1,3,5-triene](/img/structure/B14615354.png)
